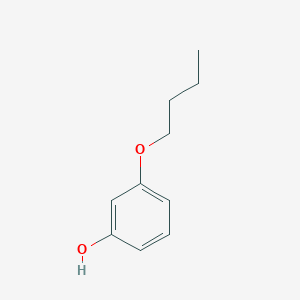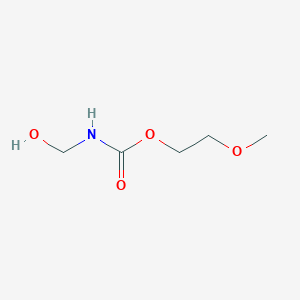
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester, also known as carboxymethylcellulose or CMC, is a water-soluble polymer that has various applications in scientific research. CMC is synthesized by the esterification of cellulose with chloroacetic acid, and it is widely used in biochemistry, biotechnology, and pharmaceutical research.
Mécanisme D'action
CMC works by forming a gel-like structure when it comes into contact with water. This gel-like structure can function as a thickener, stabilizer, or emulsifier, depending on the application. CMC can also bind to other molecules, such as proteins, and modify their properties.
Effets Biochimiques Et Physiologiques
CMC has been shown to have a low toxicity and is generally considered safe for use in food and pharmaceutical formulations. It is not metabolized by the body and is excreted unchanged in the feces. In vitro and in vivo studies have shown that CMC can have beneficial effects on gut health, such as increasing the viscosity of intestinal contents and promoting the growth of beneficial gut bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMC in lab experiments include its low cost, availability, and ease of use. It is also a versatile polymer that can be modified to have different properties. However, the limitations of using CMC include its variability in quality and the potential for batch-to-batch variation.
Orientations Futures
There are several future directions for research on CMC. One area of research is the modification of CMC to have specific properties, such as increased biocompatibility or improved drug delivery. Another area of research is the use of CMC in tissue engineering, where it can be used as a scaffold for cell growth. Additionally, there is potential for CMC to be used in the development of new materials, such as biodegradable plastics.
In conclusion, Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester, or CMC, is a versatile polymer that has many applications in scientific research. Its ability to form a gel-like structure and modify the properties of other molecules makes it a valuable tool for researchers in various fields. With ongoing research, CMC has the potential to be used in new and innovative ways.
Méthodes De Synthèse
The synthesis of CMC involves the reaction of cellulose with chloroacetic acid in the presence of a catalyst, such as sodium hydroxide. The resulting product is then neutralized with sodium hydroxide and purified by washing with water and ethanol. The degree of substitution of CMC can be controlled by varying the reaction conditions, such as the concentration of chloroacetic acid and the reaction time.
Applications De Recherche Scientifique
CMC has many applications in scientific research, including as a stabilizer, thickener, and emulsifier in food and pharmaceutical formulations. It is also used as a binding agent in tablet formulations, as a viscosity modifier in paints and coatings, and as a flocculant in wastewater treatment.
Propriétés
Numéro CAS |
16672-66-5 |
|---|---|
Nom du produit |
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester |
Formule moléculaire |
C5H11NO4 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-methoxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-9-2-3-10-5(8)6-4-7/h7H,2-4H2,1H3,(H,6,8) |
Clé InChI |
JXVHGKLCTWBYLV-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCO |
SMILES canonique |
COCCOC(=O)NCO |
Autres numéros CAS |
16672-66-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
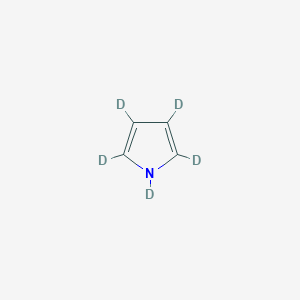
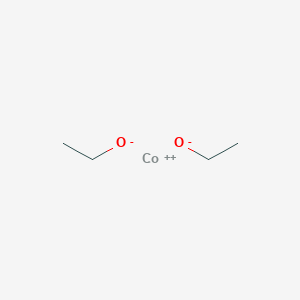
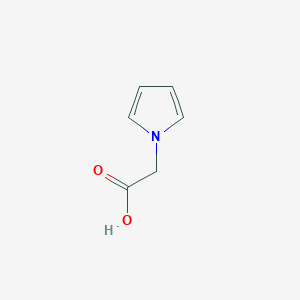
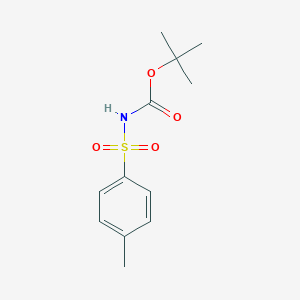
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
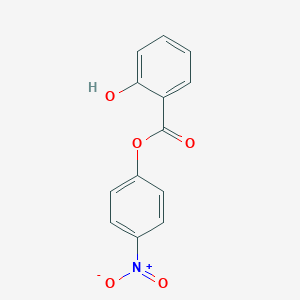
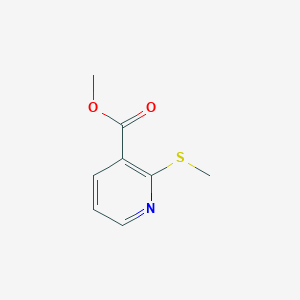
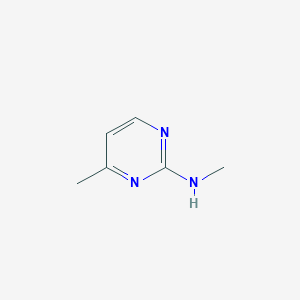
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
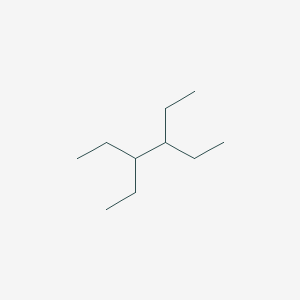
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
